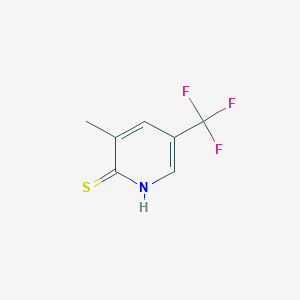
Canagliflozin Impurity 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Canagliflozin Impurity 10 is a byproduct formed during the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 inhibitor used to manage hyperglycemia in type 2 diabetes mellitus . Impurities like this compound are crucial to identify and analyze as they can affect the efficacy and safety of the pharmaceutical product.
Vorbereitungsmethoden
The preparation of Canagliflozin Impurity 10 involves several synthetic routes and reaction conditions. One method includes dissolving 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene in a solvent under inert gas protection. An n-butyllithium solution is added dropwise at a controlled reaction temperature, followed by the introduction of dry carbon dioxide gas. The reaction mixture is then heated to room temperature and reacted for two hours. The mixture is then treated with a saturated ammonium chloride solution, extracted, dried, concentrated, and purified to obtain this compound .
Analyse Chemischer Reaktionen
Canagliflozin Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, carbon dioxide, and ammonium chloride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with n-butyllithium and carbon dioxide results in the formation of this compound .
Wissenschaftliche Forschungsanwendungen
Canagliflozin Impurity 10 has several scientific research applications. It is used in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical products. Techniques such as UltraPerformance Convergence Chromatography (UPC2) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate and analyze Canagliflozin and its impurities . Additionally, this compound is studied to understand its impact on the stability, efficacy, and safety of the final pharmaceutical product .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Canagliflozin Impurity 10 can be compared with other impurities formed during the synthesis of Canagliflozin, such as Canagliflozin hemihydrate and Canagliflozin monohydrate . These impurities differ in their chemical structure and properties, which can affect the overall quality of the pharmaceutical product. The unique aspect of this compound lies in its specific formation pathway and the conditions required for its synthesis .
Eigenschaften
Molekularformel |
C24H25FO6S |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C24H25FO6S/c1-13-2-5-16(24(30)23(29)22(28)21(27)19(12-26)31-24)10-15(13)11-18-8-9-20(32-18)14-3-6-17(25)7-4-14/h2-10,19,21-23,26-30H,11-12H2,1H3 |
InChI-Schlüssel |
MKOMVMKJXCXABB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Morpholin-4-yl)-2,3-bis[4-(morpholin-4-yl)phenyl]quinoxaline](/img/structure/B14114486.png)
![3-Phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B14114489.png)
![Acetic acid;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B14114496.png)
![2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14114503.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene](/img/structure/B14114516.png)
![(3R,4S,5S,6R)-6-(hydroxymethyl)-2-methoxy-2-(4-methyl-3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B14114517.png)


![Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;tetrahydrate](/img/structure/B14114538.png)


![N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide](/img/structure/B14114556.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14114572.png)
